

# Long-term safety considerations for chronic Tofersen administration

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Tofersen  |           |
| Cat. No.:            | B15588228 | Get Quote |

# Technical Support Center: Chronic Tofersen Administration

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term safety considerations for the chronic administration of **Tofersen**.

## Frequently Asked Questions (FAQs)

Q1: What is **Tofersen** and how does it work?

**Tofersen** is an antisense oligonucleotide (ASO) designed to treat amyotrophic lateral sclerosis (ALS) associated with mutations in the superoxide dismutase 1 (SOD1) gene.[1][2] It is a synthetic, single strand of DNA that binds to the messenger RNA (mRNA) produced from the mutated SOD1 gene.[1][3][4] This binding action triggers the degradation of the SOD1 mRNA by an enzyme called RNase H, which in turn reduces the production of the toxic SOD1 protein. [3][4][5] By lowering the levels of this toxic protein, **Tofersen** aims to slow the progression of the disease.[6]

Q2: How is **Tofersen** administered for chronic use?

**Tofersen** is administered intrathecally, meaning it is injected directly into the cerebrospinal fluid (CSF) via a lumbar puncture.[1][3] The dosing regimen typically involves a series of three

#### Troubleshooting & Optimization





loading doses administered 14 days apart, followed by a maintenance dose of 100 mg every 28 days.[7]

Q3: What are the most common adverse events observed with long-term **Tofersen** administration?

The most frequently reported adverse events in clinical trials and real-world settings are often mild to moderate and can be related to the lumbar puncture procedure itself.[8] These include:

- Pain (including back pain, procedural pain, and pain in extremities)[9]
- Headache[10]
- Fatigue[9][10]
- Fall
- Arthralgia (joint pain)[9]
- Myalgia (muscle pain)[9]
- Increased white blood cell count in the CSF (pleocytosis)[9]

Q4: What are the serious neurologic adverse events associated with chronic **Tofersen** use?

Serious neurologic adverse events have been reported in a subset of patients receiving **Tofersen**.[2][9] Researchers should be vigilant for symptoms of the following conditions:

- Myelitis and Radiculitis: Inflammation of the spinal cord and nerve roots, respectively.[2][6][9]
- Papilledema and Elevated Intracranial Pressure: Swelling of the optic nerve due to increased pressure inside the skull.[2][6][9]
- Aseptic Meningitis: Inflammation of the membranes surrounding the brain and spinal cord that is not caused by a bacterial infection.[2][6][9]

In clinical trials, approximately 7% of participants treated with the 100 mg dose of **Tofersen** experienced serious neurologic adverse events.[2][11]



Q5: Are there specific laboratory findings that require monitoring during chronic **Tofersen** administration?

Yes, changes in cerebrospinal fluid (CSF) are commonly observed. These include:

- Pleocytosis: An increase in the number of white blood cells in the CSF.[10][12]
- Elevated CSF Protein: An increase in the total protein concentration in the CSF.[8]

These findings can be indicative of an inflammatory response and should be monitored regularly.[10]

#### **Troubleshooting Guides**

Issue: Subject presents with symptoms of myelitis or radiculitis (e.g., weakness, sensory changes, pain).

**Troubleshooting Steps:** 

- Immediate Neurological Evaluation: Conduct a thorough neurological examination to assess the extent of the symptoms.
- Diagnostic Workup: Initiate a diagnostic workup as per standard of care, which may include neuroimaging (MRI of the spinal cord) and further CSF analysis.[9]
- Consider **Tofersen** Interruption: Depending on the severity of the symptoms, interruption or discontinuation of **Tofersen** may be necessary.[9] In some clinical trial cases, symptoms resolved without stopping treatment, while in others, discontinuation was required.[9]
- Symptomatic Management: Provide appropriate symptomatic treatment, which may include corticosteroids.[13]

Issue: Subject develops symptoms of elevated intracranial pressure or papilledema (e.g., headache, vision changes, nausea).

**Troubleshooting Steps:** 

Ophthalmological Examination: Perform a fundoscopic exam to check for papilledema.



- Diagnostic Imaging: Consider neuroimaging, such as an MRI or CT scan of the brain.
- Standard of Care Treatment: Initiate treatment for elevated intracranial pressure according to standard medical practice.[9] In clinical trials, all reported cases of papilledema and elevated intracranial pressure resolved with standard treatment, and no patients had to discontinue **Tofersen** for this reason.[9]

Issue: Subject shows signs of aseptic meningitis (e.g., stiff neck, fever, headache, confusion).

**Troubleshooting Steps:** 

- CSF Analysis: Perform a lumbar puncture to analyze the CSF for signs of inflammation (e.g., pleocytosis, elevated protein) and to rule out infectious causes.
- Treatment Initiation: Begin treatment according to the standard of care for aseptic meningitis.
  [9]
- Evaluate Tofersen Continuation: While some cases in clinical trials led to discontinuation, others did not.[9] The decision to continue Tofersen should be made based on the clinical judgment of the investigating team.

#### **Data Presentation**

Table 1: Common Adverse Reactions with Chronic **Tofersen** Administration



| Adverse Reaction                   | Frequency        | Severity         |
|------------------------------------|------------------|------------------|
| Pain (procedural, back, extremity) | Common           | Mild to Moderate |
| Headache                           | Common           | Mild to Moderate |
| Fall                               | Common           | Mild to Moderate |
| Arthralgia (Joint Pain)            | ≥10% of patients | Mild to Moderate |
| Myalgia (Muscle Pain)              | ≥10% of patients | Mild to Moderate |
| Fatigue                            | ≥10% of patients | Mild to Moderate |
| CSF White Blood Cell<br>Increased  | ≥10% of patients | N/A              |

Source:[9][10]

Table 2: Serious Neurologic Adverse Events with 100 mg Tofersen

| Adverse Event                            | Incidence        | Management and Outcome                               |
|------------------------------------------|------------------|------------------------------------------------------|
| Myelitis                                 | 4 cases reported | 2 discontinued Tofersen, all resolved                |
| Radiculitis                              | 2 cases reported | All resolved without discontinuation                 |
| Aseptic Meningitis                       | 2 cases reported | 1 discontinued Tofersen, both resolved               |
| Intracranial<br>Hypertension/Papilledema | 4 cases reported | All resolved with standard care, no discontinuations |

Source:[2][9][11]

# **Experimental Protocols**

Protocol: Monitoring for Neuroinflammation



- Baseline Assessment: Prior to initiating Tofersen, perform a baseline neurological examination and CSF analysis (cell count, differential, and total protein).
- Regular CSF Monitoring: Collect CSF samples at regular intervals (e.g., every 3-6 months)
  during chronic administration.
- CSF Analysis Parameters:
  - White blood cell count with differential
  - Total protein concentration
  - Consider exploratory biomarkers of neuroinflammation such as chitinase-3-like protein 1
     (CHI3L1) and serpin family A member 1 (SerpinA1), as some studies have shown these
     may increase with Tofersen treatment.[14][15]
- Clinical Correlation: Correlate any abnormalities in CSF with the patient's clinical presentation. Asymptomatic pleocytosis and protein elevation have been reported.[13]

Protocol: Assessment of Target Engagement and Neurodegeneration

- Biomarker Measurement: At baseline and regular follow-up intervals, measure the following biomarkers:
  - CSF SOD1 Protein: To confirm target engagement. Tofersen has been shown to reduce
    CSF SOD1 levels.[1][16]
  - Plasma and/or CSF Neurofilament Light Chain (NfL): As a marker of axonal injury and neurodegeneration. A reduction in NfL is considered a key indicator of **Tofersen**'s therapeutic effect.[1][6][17]
- Immunoassay Technique: Utilize sensitive immunoassay techniques, such as semiautomated immunoassays (e.g., Ella™ technology), for accurate quantification of these biomarkers.[14][15]
- Data Analysis: Analyze longitudinal trends of these biomarkers to assess the biological response to **Tofersen** over time.



### **Visualizations**



Click to download full resolution via product page

Caption: **Tofersen**'s mechanism of action in reducing toxic SOD1 protein.





Click to download full resolution via product page

Caption: Workflow for long-term safety monitoring of **Tofersen**.





Click to download full resolution via product page

Caption: Troubleshooting logic for serious neurologic adverse events.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

1. als.org [als.org]

#### Troubleshooting & Optimization





- 2. Serious Neurologic Adverse Events in Tofersen Clinical Trials for Amyotrophic Lateral Sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of action of Tofersen? [synapse.patsnap.com]
- 4. What is the mechanism of Tofersen? [synapse.patsnap.com]
- 5. Recent Progress of Antisense Oligonucleotide Therapy for Superoxide Dismutase 1-mutated Amyotrophic Lateral Sclerosis: Focus on Tofersen[v1] | Preprints.org [preprints.org]
- 6. Tofersen StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Tofersen treatment leads to sustained stabilization of disease in SOD1 ALS in a "real-world" setting PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety and Adverse Events | QALSODY® (tofersen) [galsodyhcp.com]
- 10. What are the side effects of Tofersen? [synapse.patsnap.com]
- 11. Serious Neurologic Adverse Events in Tofersen Clinical Trials for Amyotrophic Lateral Sclerosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Long-term treatment of SOD1 ALS with tofersen: a multicentre experience in 17 patients
  PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neurodegenerative and neuroinflammatory changes in SOD1-ALS patients receiving tofersen PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. neurologylive.com [neurologylive.com]
- 17. FDA Approves new drug: Qalsody (tofersen) | ALS Northwest [alsnorthwest.org]
- To cite this document: BenchChem. [Long-term safety considerations for chronic Tofersen administration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588228#long-term-safety-considerations-forchronic-tofersen-administration]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide





accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com